{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol

Lipophilicity Regioisomer comparison Medicinal chemistry

Researchers conducting CNS-penetrant SAR studies require regioisomerically pure fluorinated piperidine scaffolds. {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol (CAS 415702-40-8) addresses this need with the specific 2,4-difluoro substitution pattern, LogP of 2.17 optimally positioned for BBB penetration (LogP 1.5-3.0), and a primary alcohol at the 3-position enabling esterification, oxidation, mesylation, and Mitsunobu derivatization. - 2,4-Difluoro regioisomer distinct from 2,5- (ΔLogP 0.15-0.43); non-interchangeable in SAR. - ≥98% purity with CoA (NMR, HPLC, GC) for GLP-compliant documentation.

Molecular Formula C13H17F2NO
Molecular Weight 241.28 g/mol
CAS No. 415702-40-8
Cat. No. B1487508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol
CAS415702-40-8
Molecular FormulaC13H17F2NO
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=C(C=C2)F)F)CO
InChIInChI=1S/C13H17F2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
InChIKeyGRWAECMWJVSXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol


{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol (CAS 415702-40-8) is a fluorinated piperidine derivative featuring a 2,4-difluorobenzyl substituent on the piperidine nitrogen and a hydroxymethyl group at the 3-position . With a molecular formula of C₁₃H₁₇F₂NO and a molecular weight of 241.28 g/mol, this compound belongs to a class of piperidine-methanol derivatives that are of interest as synthetic intermediates and scaffolds in medicinal chemistry . The presence of the 2,4-difluorophenyl motif is frequently employed in lead optimization to modulate physicochemical properties such as lipophilicity and metabolic stability, while the hydroxymethyl group provides a versatile handle for further functionalization . This compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why Analogs Cannot Substitute for {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol


Although several difluorobenzyl-piperidine derivatives share the same molecular formula (C₁₃H₁₇F₂NO, MW 241.28), their divergent physicochemical and steric properties render them non-interchangeable in structure-activity relationship (SAR) studies and synthetic applications . The position of fluorine atoms on the benzyl ring—whether 2,4-, 2,5-, or 3,4-difluoro—affects electronic distribution, dipole moment, and receptor-binding geometry, while the position and nature of the oxygen-containing functional group on the piperidine ring (hydroxymethyl at C3 vs. hydroxyl at C4 vs. absence of oxygen functionality) critically alters hydrogen-bonding capacity, topological polar surface area (TPSA), and metabolic susceptibility . The quantitative evidence presented below demonstrates that even closely related regioisomers exhibit measurable differences in lipophilicity, TPSA, and available purity grades, all of which impact reproducibility in biological assays and synthetic yields [1].

Quantitative Differentiation of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol


Lipophilicity: 2,4- vs. 2,5-Difluoro Regioisomer Comparison

The 2,4-difluorobenzyl substitution in {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol yields a computed LogP of 2.17 , which is 0.15 log units higher than the 2,5-difluoro regioisomer (CAS 415952-69-1; LogP = 2.02) . A second computational source reports LogP = 2.45 for the 2,4-isomer [1]. This difference in lipophilicity—attributable to the altered electronic distribution of fluorine atoms on the phenyl ring—affects passive membrane permeability, protein binding, and chromatographic retention behavior. In medicinal chemistry SAR campaigns, a ΔLogP of 0.15–0.43 log units is sufficient to produce measurable differences in cellular permeability and in vivo distribution, making the two regioisomers non-substitutable in lead optimization.

Lipophilicity Regioisomer comparison Medicinal chemistry

TPSA vs. 4-Hydroxy Analog

The topological polar surface area (TPSA) of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol is 23.47 Ų , which is identical to that of its 2,5-difluoro regioisomer (both possess one H-bond donor and two H-bond acceptors) but differs functionally from the 4-hydroxy analog 1-[(2,4-difluorophenyl)methyl]piperidin-4-ol (CAS 414880-45-8). The 4-hydroxy analog lacks the methylene spacer present in the 3-hydroxymethyl group, resulting in different hydrogen-bonding geometry and steric accessibility despite having the same number of H-bond donors and acceptors. The 3-hydroxymethyl group provides an additional rotatable bond (3 vs. 2 in the 4-ol analog) , conferring greater conformational flexibility that can be exploited in scaffold diversification and prodrug design.

TPSA Hydrogen bonding Blood-brain barrier permeability

Purity Comparison: 2,4- vs. 2,5-Difluoro Isomers

Multiple suppliers offer {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol at a standard purity of 98% (Bidepharm , ChemScene , Leyan ), with batch-specific QC documentation including NMR, HPLC, and GC available . In contrast, the 2,5-difluoro regioisomer (CAS 415952-69-1) is typically supplied at 95% purity by Fluorochem and Bidepharm , representing a 3-percentage-point difference in guaranteed purity. This purity differential has practical implications for synthetic reproducibility: a 95% purity lot may contain up to 5% unidentified impurities that can interfere with sensitive catalytic reactions, biological assays, or crystallographic studies.

Purity Quality control Batch consistency

Storage Stability: 2,4-Isomer vs. Deoxygenated Analog

ChemScene specifies storage at 2–8°C sealed in dry conditions for {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol , whereas the non-hydroxymethyl analog 4-[(2,4-difluorophenyl)methyl]piperidine (CAS 203860-02-0) is typically stored at ambient temperature . The recommended refrigerated storage for the target compound reflects the chemical lability of the primary alcohol group, which is susceptible to oxidation and esterification under ambient conditions over extended periods. This storage requirement is directly relevant to procurement decisions for laboratories with cold-chain storage capacity and for multi-year research programs where compound integrity over time is critical.

Stability Storage conditions Long-term integrity

Application Scenarios for {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol


Regioisomer-Specific SAR Studies in CNS Lead Optimization

When conducting structure-activity relationship studies on CNS-penetrant piperidine scaffolds, the 2,4-difluoro regioisomer should be selected specifically when the target binding pocket accommodates the 2,4-substitution pattern. The LogP of 2.17 places this compound in the optimal range for blood-brain barrier penetration (LogP 1.5–3.0), while the 3-hydroxymethyl group provides a synthetic handle for prodrug strategies (e.g., phosphate or ester prodrugs) that can be cleaved in vivo. The 2,5-difluoro regioisomer (LogP 2.02) will generate different SAR trends due to altered dipole orientation, and SAR conclusions cannot be extrapolated between the two regioisomers without explicit bridging data.

Scaffold Diversification via Hydroxymethyl Functionalization

The primary alcohol at the 3-position enables derivatization reactions—including esterification, oxidation to the aldehyde or carboxylic acid, mesylation for nucleophilic displacement, and Mitsunobu reactions—that are geometrically inaccessible in the 4-hydroxy analog . The additional rotatable bond (3 vs. 2) provides conformational flexibility that can be exploited to access diverse chemotypes from a single building block, making this compound a preferred entry point for library synthesis programs requiring maximum scaffold diversity from a minimal commercial starting material set.

High-Purity Reference Standard for Analytical Method Development

For laboratories developing HPLC or LC-MS quantitative methods for fluorinated piperidine derivatives, the 98% purity grade available from multiple suppliers makes this compound a suitable calibration reference standard. The 3-percentage-point purity advantage over the 95% 2,5-difluoro regioisomer translates to lower background interference in method validation and greater confidence in limit-of-detection (LOD) and limit-of-quantitation (LOQ) determinations. Certificates of analysis including NMR, HPLC, and GC data are available to support GLP-compliant documentation.

Metabolic Stability Probe in Fluorine Scan Experiments

In fluorine-scan medicinal chemistry campaigns where progressive fluorination of a lead scaffold is systematically evaluated, the 2,4-difluorobenzyl motif represents a specific block in the fluorination matrix. The LogP difference between the 2,4- and 2,5-difluoro regioisomers (ΔLogP = 0.15–0.43) can be exploited to tune metabolic stability independently of target potency, as oxidative metabolism by CYP450 enzymes is sensitive to both the position and number of fluorine substituents on the benzyl ring. This compound provides a specific, commercially accessible entry in the fluorine scan grid that is distinct from its regioisomeric counterparts.

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